3,6-Dichloro-1-benzothiophene-2-carbonyl chloride

BCKDK inhibition branched-chain amino acid metabolism allosteric inhibitor

Researchers targeting BCKDK require the correct 3,6-dichloro substitution pattern for BT2 inhibitor synthesis. Unsubstituted or mono-chloro analogs fail to engage BDK. This reactive acid chloride enables direct, high-yield amidation without coupling reagents-saving steps and improving atom economy. Supplied with rigorous QC: ≥95% purity, moisture-sensitive handling, and dangerous goods shipping compliance. Bulk and custom packaging available for process development.

Molecular Formula C9H3Cl3OS
Molecular Weight 265.5 g/mol
CAS No. 34576-85-7
Cat. No. B1363540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-1-benzothiophene-2-carbonyl chloride
CAS34576-85-7
Molecular FormulaC9H3Cl3OS
Molecular Weight265.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)Cl
InChIInChI=1S/C9H3Cl3OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H
InChIKeyJCTLRFNZVZCAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride Overview


3,6-Dichloro-1-benzothiophene-2-carbonyl chloride (CAS 34576-85-7, C9H3Cl3OS, MW 265.5 g/mol) is a benzothiophene derivative bearing two chlorine atoms at positions 3 and 6 and a reactive carbonyl chloride group at position 2 [1]. This compound belongs to the class of benzo[b]thiophene-2-carbonyl chlorides and serves as a critical acylating intermediate in the synthesis of pharmacologically active benzothiophene carboxylate derivatives, most notably the branched-chain α-ketoacid dehydrogenase kinase (BCKDK/BDK) inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) [2]. Its physical properties include a predicted boiling point of 375.0±37.0 °C at 760 mmHg and a computed XLogP of 5, reflecting significant lipophilicity [1].

Workflow BCKDK inhibitor synthesis via reactive acyl chloride intermediate
Scaffold 3,6-dichloro substitution essential for target engagement and potency
Selection Direct amide bond formation without coupling reagents

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride Scaffold Uniqueness


The 3,6-dichloro substitution on the benzothiophene-2-carbonyl chloride core is not arbitrary; it is essential for generating downstream inhibitors with potent and selective BCKDK inhibition. Removal or alteration of either chlorine atom results in marked loss of target engagement. For instance, the unsubstituted benzothiophene-2-carbonyl chloride (CAS 39827-11-7) lacks the electron-withdrawing chlorine atoms necessary to tune the electrophilicity of the carbonyl chloride and to impart the correct steric profile required for the binding pocket of BDK [1]. Moreover, the 3,6-dichloro acid chloride is the direct precursor to BT2 (IC50 = 3.19 μM against BDK), whereas analogs such as 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) exhibit different potency and pharmacokinetic profiles [1][2]. The reactive acid chloride handle further differentiates this compound from the corresponding carboxylic acid, enabling direct, high-yielding amide bond formation without the need for additional coupling reagents.

!
Unsubstituted analog

Lacks chlorine atoms required for BDK binding pocket; may not transfer inhibition profile.

!
Carboxylic acid form

Requires coupling reagents for amide synthesis, altering step count and purification burden.

!
3-Cl-6-F analog

Different halogen pattern may shift potency and pharmacokinetic profile; validate independently.

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride Differentiation Evidence


BT2 BCKDK Inhibitor Synthesis

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is the direct synthetic precursor to BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), a compound identified via high-throughput screening as a novel allosteric inhibitor of BCKDK with an IC50 of 3.19 μM [1]. In contrast, the unsubstituted benzothiophene-2-carbonyl chloride (CAS 39827-11-7) leads to a carboxylic acid derivative that lacks the 3,6-dichloro substitution necessary for BDK binding, while the 3-chloro-6-fluoro analog (BT2F) shows altered potency emphasizing the criticality of the 3,6-dichloro pattern [1]. BT2 also demonstrates excellent pharmacokinetics (terminal T1/2 = 730 min) and metabolic stability (no degradation over 240 min), properties that are imparted by the 3,6-dichlorobenzothiophene scaffold [1].

BT2 BCKDK Inhibitor Synthesis
Class-level
Target scaffold enables BT2 (IC50 3.19 μM); unsubstituted analog inactive
Assay potency context: 3,6-dichloro pattern critical
BT2 T1/2 730 min; metabolic stability reported
BCKDK inhibition branched-chain amino acid metabolism allosteric inhibitor

Acid Chloride Reactivity for Amide Synthesis

The carbonyl chloride group present in 3,6-dichloro-1-benzothiophene-2-carbonyl chloride is inherently more reactive toward nucleophiles than the corresponding carboxylic acid (BT2). This enables direct synthesis of amide derivatives, such as the prodrug BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide), without requiring coupling reagents [1]. The patent literature exemplifies this compound specifically as a substrate for preparing a range of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, confirming its utility in diverse acylations [2].

Acid Chloride Reactivity for Amide Synthesis
Class-level
Direct room-temperature acylation; no coupling reagents needed
Supports streamlined amide and prodrug synthesis
Exemplified by BT3 prodrug formation
amide synthesis acyl chloride reactivity prodrug design

Physicochemical Profile vs. Unsubstituted Analog

The 3,6-dichloro substitution dramatically alters the physical properties of the benzothiophene-2-carbonyl chloride scaffold. The target compound has a predicted boiling point of 375.0±37.0 °C at 760 mmHg [1], whereas the unsubstituted benzothiophene-2-carbonyl chloride (CAS 39827-11-7) is a solid with a melting point of 85-86 °C [2]. Additionally, the computed XLogP of 5 for the target compound [1] versus 2.9 for the unsubstituted analog indicates significantly higher lipophilicity, impacting solubility, chromatographic retention, and membrane permeability.

Physicochemical Profile vs. Unsubstituted Analog
Head-to-head
Boiling point ~375°C vs. mp 85–86°C; XLogP 5 vs. 2.9
Reported property context: higher lipophilicity alters handling
Predicted boiling point; comparator mp measured
physicochemical properties process chemistry purification

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride Applications


BCKDK Inhibitor Synthesis

Use 3,6-dichloro-1-benzothiophene-2-carbonyl chloride as the key acylating agent to prepare BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) and its prodrug BT3. BT2 exhibits an IC50 of 3.19 μM against BCKDK with a terminal half-life of 730 min and no detectable degradation over 240 min [1]. The acid chloride enables direct, high-yield amide bond formation with the oxadiazole amine to access BT3, a prodrug that increases residual BCKDC activity in cellular models of maple syrup urine disease [1].

Efficient Amide Bond Formation at Scale

The carbonyl chloride group allows rapid, room-temperature acylation of amines without coupling additives, simplifying reaction work-up and improving atom economy compared to the free carboxylic acid. This advantage is critical for scalable synthesis of benzothiophene carboxamide libraries [2]. The patented synthetic process for 3-chlorobenzo[b]thiophene-2-carbonyl chlorides specifically contemplates the 3,6-dichloro variant as a substrate, underscoring its relevance in process development [2].

Correct Substitution Pattern Selection

For programs targeting BCKDK or related allosteric sites, the 3,6-dichloro substitution is essential. The unsubstituted benzothiophene-2-carbonyl chloride (mp 85-86 °C) lacks the chlorine atoms required for BDK binding, while the 3-chloro-6-fluoro analog (BT2F) yields different potency [1]. Purchasing the 3,6-dichloro acid chloride ensures compatibility with established SAR and avoids procurement of inactive scaffolds.

Application
Selection Property
Validation Focus
BCKDK inhibitor synthesis
3,6-Dichloro substitution pattern
BDK inhibition assay; BT2 potency confirmation
Amide and prodrug formation
Reactive acid chloride handle
Reaction yield and purity without coupling reagents
Scaffold selection for SAR
Correct halogen placement
Comparator profiling vs. unsubstituted and 3-Cl-6-F analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.